molecular formula C10H12BrNO2 B1381480 2-(2-Bromophenyl)-N-(2-hydroxyethyl)acetamide CAS No. 855927-64-9

2-(2-Bromophenyl)-N-(2-hydroxyethyl)acetamide

Cat. No. B1381480
CAS RN: 855927-64-9
M. Wt: 258.11 g/mol
InChI Key: HZOSIHSERGVSCS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2-(2-Bromophenyl)-N-(2-hydroxyethyl)acetamide” is represented by the formula C10H12BrNO2. The InChI code for this compound is 1S/C10H12BrNO2/c11-9-4-2-1-3-8 (9)7-10 (14)12-5-6-13/h1-4,13H,5-7H2, (H,12,14) .

Scientific Research Applications

Chemoselective Synthesis for Antimalarial Drugs

2-(2-Bromophenyl)-N-(2-hydroxyethyl)acetamide is utilized in the chemoselective synthesis of N-(2-Hydroxyphenyl)acetamide, an intermediate in the complete natural synthesis of antimalarial drugs. This process, employing Novozym 435 as a catalyst, highlights the compound's role in facilitating the development of critical medicinal compounds through enzymatic reactions, thereby offering a pathway to synthesize drug intermediates with specificity and under mild conditions (Magadum & Yadav, 2018).

Pharmacological Assessment for Therapeutic Applications

Further research into the pharmacological properties of derivatives of this compound has led to the synthesis of compounds with potential cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. These findings underscore the compound's relevance in the development of new therapeutic agents, indicating its versatile role in medicinal chemistry (Rani, Pal, Hegde, & Hashim, 2016).

Antioxidant and Enzyme Inhibitory Activities

N-((4-Bromophenyl)(2-hydroxynaphthalen-1-yl)methyl)acetamide (BHMA), a derivative, exhibits significant acetylcholinesterase and α-glycosidase inhibitory activities, alongside potent free radical scavenging capabilities. These properties highlight its potential in addressing oxidative stress-related conditions and the management of diseases associated with enzyme deregulation (Boudebbous et al., 2021).

Molecular Structure Analysis

Research focusing on the molecular structure of 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide, a related compound, contributes to the understanding of intermolecular interactions and molecular geometry. Such studies are vital for the design and synthesis of pharmacologically active compounds, providing insights into the structural basis of their activity (Xiao et al., 2009).

Heterocyclic Synthesis

The utility of 2-cyano-N-(2-hydroxyethyl) acetamide in heterocyclic synthesis underscores its importance as an intermediate for creating a variety of novel heterocyclic systems. These systems are crucial in drug development, showcasing the compound's role in expanding the chemical space for potential therapeutic agents (Gouda et al., 2015).

properties

IUPAC Name

2-(2-bromophenyl)-N-(2-hydroxyethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c11-9-4-2-1-3-8(9)7-10(14)12-5-6-13/h1-4,13H,5-7H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZOSIHSERGVSCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NCCO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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